N-(2-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)-2-(naphthalen-1-yl)acetamide
Description
N-(2-Methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)-2-(naphthalen-1-yl)acetamide is a heterocyclic acetamide derivative featuring a 2-methyl-3-oxo-benzoxazine core linked to a naphthalen-1-yl group via an acetamide bridge. The benzoxazinone moiety is a privileged scaffold in medicinal chemistry due to its conformational rigidity and hydrogen-bonding capacity, which enhance receptor binding .
Properties
Molecular Formula |
C21H18N2O3 |
|---|---|
Molecular Weight |
346.4 g/mol |
IUPAC Name |
N-(2-methyl-3-oxo-4H-1,4-benzoxazin-6-yl)-2-naphthalen-1-ylacetamide |
InChI |
InChI=1S/C21H18N2O3/c1-13-21(25)23-18-12-16(9-10-19(18)26-13)22-20(24)11-15-7-4-6-14-5-2-3-8-17(14)15/h2-10,12-13H,11H2,1H3,(H,22,24)(H,23,25) |
InChI Key |
XKZNUYSPVFBLMJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1C(=O)NC2=C(O1)C=CC(=C2)NC(=O)CC3=CC=CC4=CC=CC=C43 |
Origin of Product |
United States |
Biological Activity
N-(2-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)-2-(naphthalen-1-yl)acetamide is a compound of interest due to its potential biological activities. This article reviews the existing literature on its biological effects, including anticancer properties, antimicrobial activities, and other pharmacological effects.
The molecular formula of the compound is with a molecular weight of approximately 253.30 g/mol. It has a melting point in the range of 172–173ºC and exhibits various physical properties that can influence its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C16H15N1O2 |
| Molecular Weight | 253.30 g/mol |
| Melting Point | 172–173ºC |
| LogP | 2.0847 |
| Flash Point | 335.9ºC |
Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds derived from benzoxazine structures. A related compound was evaluated for its cytotoxicity against various cancer cell lines, including SW620 (colon), PC-3 (prostate), and NCI-H23 (lung cancer). The results indicated that derivatives with naphthalenyl substitutions exhibited significant inhibition of histone deacetylases (HDAC), which are crucial in cancer progression.
Case Study:
In a study focusing on HDAC inhibitors, compounds similar to this compound were shown to induce apoptosis in cancer cells, with IC50 values indicating potent activity compared to standard treatments like doxorubicin .
Antimicrobial Activity
The antimicrobial properties of benzoxazine derivatives have been well documented. Compounds in this class have shown efficacy against a range of bacteria and fungi. For instance, studies have reported that dihydrobenzoxazine derivatives possess bactericidal and fungicidal activities, making them potential candidates for developing new antimicrobial agents.
Research Findings:
In an eco-friendly synthesis study, various dihydrobenzoxazine derivatives were tested for their antimicrobial activities. The results demonstrated that these compounds exhibited significant inhibitory effects against both Gram-positive and Gram-negative bacteria, as well as antifungal activity .
The biological activity of this compound is believed to be mediated through several mechanisms:
- HDAC Inhibition : By inhibiting HDACs, these compounds can alter gene expression related to cell cycle regulation and apoptosis.
- Reactive Oxygen Species (ROS) Generation : Some derivatives may induce oxidative stress in cancer cells, leading to cell death.
- Interference with DNA Repair Mechanisms : The presence of naphthalene rings may enhance interactions with DNA or associated proteins.
Comparison with Similar Compounds
Benzoxazinone Derivatives
- N-{2-(Piperidin-1-yl)phenylmethyl}-2-(3-oxo-3,4-dihydro-2H-1,4-benzoxazin-7-yl)acetamide (Patent Compound, ):
- Key Features : Substituted benzoxazin-7-yl group with a piperidine-phenylmethyl moiety.
- Bioactivity : Acts as a ROR-gamma modulator for treating autoimmune diseases like arthritis.
- Comparison : The target compound replaces the piperidine-phenylmethyl group with a naphthalen-1-yl substituent, which may alter selectivity for ROR-gamma isoforms or off-target interactions .
Naphthalene-Linked Acetamides
- N-(4-Chlorophenyl)-2-(4-((naphthalen-1-yloxy)methyl)-1H-1,2,3-triazol-1-yl)acetamide (6m, ): Key Features: Contains a triazole linker and chlorophenyl group. Spectral Data: IR peaks at 3291 cm⁻¹ (–NH), 1678 cm⁻¹ (C=O), and 785 cm⁻¹ (–C–Cl); HRMS [M+H]+: 393.1112 .
- N-(2-Aminoethyl)-2-(naphthalen-1-yl)acetamide Hydrochloride (Impurity, ): Key Features: Ethylenediamine-linked naphthalene acetamide. Relevance: Highlights the importance of the acetamide bridge in derivatization; the target compound’s benzoxazinone group may confer better pharmacokinetics compared to this hydrophilic impurity .
Functional Analogues
FPR Agonists ()
Pyridazin-3(2H)-one derivatives like N-(4-Bromophenyl)-2-[5-(4-methoxybenzyl)-3-methyl-6-oxo-6H-pyridazin-1-yl]-acetamide exhibit FPR2-specific agonism, activating calcium mobilization in neutrophils.
- Structural Comparison: The target compound’s benzoxazinone core mimics the pyridazinone’s hydrogen-bonding capacity but lacks the methoxybenzyl group critical for FPR2 selectivity.
- Bioactivity Inference : Substitution at the naphthalene ring (e.g., electron-withdrawing groups) could modulate FPR affinity .
Physicochemical and Spectroscopic Comparisons
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
